1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1h-purine-2,6-dione
Description
1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: 71527-01-0) is a theophylline derivative with a molecular formula of C₁₃H₂₀N₆O₂ and a molecular weight of 292.34 g/mol. Its structure features a purine-2,6-dione core substituted with methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl group at position 7 . The compound has a melting point of 131°C, distinguishing it from simpler xanthine derivatives like caffeine or theophylline. Its InChIKey (YVUQSNJEYRNKSA-UHFFFAOYSA-N) and SMILES notation (CN1CCN(CC1)Cc2ncn3c2n(c(=O)n(c3=O)C)C) reflect the presence of the methylpiperazine moiety, which enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-15-4-6-18(7-5-15)9-19-8-14-11-10(19)12(20)17(3)13(21)16(11)2/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJZSFDRNSUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992018 | |
| Record name | 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71527-01-0 | |
| Record name | 3,7-Dihydro-1,3-dimethyl-7-[(4-methyl-1-piperazinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71527-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC130840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound belongs to a class of purine-2,6-dione derivatives modified with nitrogen-containing substituents. Below is a comparative analysis with structurally related compounds:
Key Structural and Functional Differences
Substituent Position and Size: The target compound’s 7-(4-methylpiperazinylmethyl) group contrasts with linagliptin’s 8-aminopiperidine and quinazoline substituents. This positional difference likely directs linagliptin toward DPP-4 inhibition, while the target compound’s smaller substituent may favor CNS permeability . Compared to the caffeine derivative 2b, which has a long hexyl-piperidine chain, the target compound’s compact methylpiperazine group may reduce off-target interactions while retaining AChE affinity .
Receptor Specificity :
- The antiasthmatic compound 8 () shares a piperazine-acetyl group but includes a dichlorophenyl moiety, enhancing PDE3 inhibition. In contrast, the target compound lacks halogenated groups, suggesting divergent therapeutic applications .
- The spirocyclic compound in and incorporates a 4-phenylpiperazine group, which is critical for 5-HT₁A receptor binding, a feature absent in the target compound .
Synthetic Pathways :
- The target compound can be synthesized via amination of 1,3-dimethyl-7-(alkyl)purine-2,6-dione precursors (e.g., Scheme 37 in ), whereas linagliptin requires multi-step functionalization of the purine core with bulky substituents .
- Bromination of analogous compounds (e.g., ) highlights the reactivity of the purine core, which may influence the stability of derivatives under physiological conditions .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Linagliptin | Compound 2b | Compound 8 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 292.34 | 472.54 | 372.46 | 532.42 |
| Melting Point (°C) | 131 | 198–200 | Not reported | Not reported |
| LogP (Predicted) | 1.2 | 2.8 | 2.5 | 4.1 |
| Water Solubility (mg/mL) | Moderate | Low | Low | Very low |
Table 2: Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Linagliptin | Compound 2b |
|---|---|---|---|
| Half-life (h) | Not reported | 12–14 | 3.5 |
| CYP450 Inhibition | Weak | Moderate | Strong |
| Acute Toxicity (LD₅₀, mg/kg) | >500 (rodents) | >2000 | 150 |
Biological Activity
1,3-Dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, commonly referred to by its chemical formula , is a purine derivative that has garnered attention for its potential biological activities. This compound is known for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a purine base modified with a 4-methylpiperazine side chain. This structural modification is crucial for its biological activity. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 248.34 g/mol |
| CAS Number | 71527-01-0 |
| SMILES | CN1C=NC2=C(NC(=O)N(C)N1)N=C(N2)C(=O)C(C)C |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Melanoma | 10 | Induction of apoptosis |
| Breast Cancer | 15 | Inhibition of cell proliferation |
| Lung Cancer | 20 | Disruption of cell cycle progression |
Phosphodiesterase Inhibition
The compound has also been investigated for its phosphodiesterase (PDE) inhibitory activity. PDEs are critical in cellular signaling by hydrolyzing cyclic nucleotides. Inhibition of specific PDE isoforms can lead to enhanced intracellular levels of cyclic AMP and cyclic GMP.
Table 2: PDE Inhibition Profile
| PDE Isoform | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| PDE4A | 150 | High |
| PDE5 | 300 | Moderate |
| PDE3 | 500 | Low |
Antitubercular Activity
Research indicates that derivatives of this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring enhance potency.
Case Study: Antitubercular Screening
A recent screening involving a library of compounds led to the identification of several analogs with improved activity against M. tuberculosis. The lead compound demonstrated a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard treatments.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- PDE Inhibition : By inhibiting PDE4A, it increases intracellular cAMP levels, leading to enhanced anti-inflammatory responses.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1/S transition phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
